molecular formula C8H10ClN B091550 Benzenemethanamine, 4-chloro-N-methyl- CAS No. 104-11-0

Benzenemethanamine, 4-chloro-N-methyl-

Cat. No. B091550
CAS RN: 104-11-0
M. Wt: 155.62 g/mol
InChI Key: LMBUJNXYGGNSAH-UHFFFAOYSA-N
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Description

The compound "Benzenemethanamine, 4-chloro-N-methyl-" is a derivative of benzylamine, where a chlorine atom is substituted on the benzene ring and a methyl group is added to the nitrogen atom. This structure is related to the compounds discussed in the provided papers, which include various substituted benzylamines and their derivatives. These compounds are of interest due to their potential applications in materials science, such as in the creation of liquid crystals, and in coordination chemistry, where they can form complexes with metals like cadmium and copper .

Synthesis Analysis

The synthesis of substituted benzylamines and their derivatives typically involves reactions such as condensation, nucleophilic aromatic substitution (SNAr), and functionalization of aromatic rings. For example, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine was achieved through a SNAr reaction . Similarly, the title compound of another study was obtained by a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . These methods could potentially be adapted for the synthesis of "Benzenemethanamine, 4-chloro-N-methyl-".

Molecular Structure Analysis

The molecular structure of substituted benzylamines is characterized by the presence of various functional groups attached to the benzene ring, which can significantly influence the overall geometry and electronic properties of the molecule. For instance, the crystal structure of a related compound showed that the chloro- and methoxy-substituted benzene rings were close to orthogonal, and the methoxy substituent was close to the plane of its benzene ring . These structural details are crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

The reactivity of substituted benzylamines can be influenced by the presence of electron-withdrawing or electron-donating groups on the benzene ring. For example, the presence of a chlorine substituent can activate the ring towards nucleophilic substitution reactions. The papers provided do not detail specific reactions of "Benzenemethanamine, 4-chloro-N-methyl-", but they do discuss the reactivity of similar compounds, which can form various inorganic-organic hybrid architectures when reacted with metal salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzylamines, such as their phase behavior, can be studied using techniques like differential scanning calorimetry and polarizing microscopy. For example, a series of liquid crystalline compounds based on benzene-1,4-diamines were found to be smectogenic, exhibiting both tilted and non-tilted molecular orientations in their smectic phases . The dielectric properties of chlorocadmate(II) and chlorocuprate(II) complexes based on benzylamine and its N-methylated derivatives were also measured, indicating potential applications in electronic materials .

Scientific Research Applications

Chiral Catalyst Development

In synthetic chemistry, one application involves the use of chiral quaternary benzophenone hydrazonium salt derivatives as efficient chiral catalysts for the enantioselective phase-transfer alkylation of imines, including N-(diphenylmethylene) benzenemethanamine. This process facilitates the production of optically active primary amines with high enantiomeric excess, highlighting the compound's role in the synthesis of chiral molecules (J. Eddine & M. Cherqaoui, 1995).

Drug Metabolism Studies

In pharmacological research, the biotransformation of drugs and related compounds is a critical area. For instance, the in-vitro biotransformation of RWJ-68025, a benzenemethanamine analogue, was studied to understand its metabolic pathways in both rat and human hepatic S9 fractions. This research helps in elucidating the metabolic fate of similar compounds in biological systems, contributing to safer and more effective drug design (W. Wu et al., 2003).

Luminescent Material Synthesis

In material science, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, a compound related to 4-Chloro-N-methyl-benzenemethanamine, was synthesized and characterized, including its luminescent properties. Such compounds are of interest for their potential applications in optoelectronic devices, demonstrating the broader applicability of benzenemethanamine derivatives in developing new materials with desirable photophysical properties (Li-Zhipeng Tang et al., 2014).

Antidepressant Effect Investigation

Furthermore, the synthesis of chlorinated tetracyclic compounds as analogues of 4-Chloro-N-methyl-benzenemethanamine was explored for their potential antidepressant effects in mice. This research underscores the importance of structural modification in benzenemethanamine derivatives to discover new therapeutic agents with improved efficacy and safety profiles (U. Karama et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBUJNXYGGNSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059291
Record name Benzenemethanamine, 4-chloro-N-methyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 4-chloro-N-methyl-

CAS RN

104-11-0
Record name 4-Chloro-N-methylbenzenemethanamine
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Record name Benzenemethanamine, 4-chloro-N-methyl-
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Record name Benzenemethanamine, 4-chloro-N-methyl-
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Record name Benzenemethanamine, 4-chloro-N-methyl-
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Record name 4-chlorobenzylmethylamine
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